molecular formula C20H13N4O2S- B215820 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

Cat. No. B215820
M. Wt: 373.4 g/mol
InChI Key: VCALDCKQBWBOSD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate varies depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases. In biochemistry, it has been demonstrated to modulate enzyme activity by binding to the active site of enzymes. In materials science, it has been shown to exhibit fluorescence properties due to its conjugated system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate vary depending on its application. In medicinal chemistry, this compound has been shown to induce apoptosis in cancer cells and reduce inflammation. In biochemistry, it has been demonstrated to modulate enzyme activity and inhibit the growth of microorganisms. In materials science, it has been shown to exhibit fluorescence properties and form stable complexes with metal ions.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate in lab experiments include its potential as a versatile building block for the synthesis of novel materials, its ability to modulate enzyme activity, and its potential as an anti-cancer and anti-inflammatory agent. However, the limitations of using this compound in lab experiments include its moderate yield in the synthesis process and the need for further research to determine its toxicological profile.

Future Directions

There are several future directions for the research and development of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate. These include:
1. Further investigation of its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent.
2. Exploration of its potential as a fluorescent probe for bioimaging applications.
3. Synthesis of novel materials using this compound as a building block.
4. Investigation of its potential as a modulator of enzyme activity in metabolic disorders.
5. Determination of its toxicological profile to assess its safety for human use.
Conclusion:
In conclusion, 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate is a chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been explored in this paper. Further research is needed to determine its full potential and toxicological profile.

Synthesis Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate involves the reaction of 2-aminothiophenol, methyl acetoacetate, and 2-chloro-3-formyl quinoline in the presence of a base. The reaction proceeds through a multi-step process, which includes cyclization, condensation, and oxidation. The yield of the synthesis process is moderate, and the compound can be purified through recrystallization.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been studied for its ability to inhibit protein kinases and modulate enzyme activity. In materials science, it has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

Product Name

1-(1,3-benzothiazol-2-yl)-3-methyl-4-(4-oxo-1,4-dihydroquinolin-2-yl)-1H-pyrazol-5-olate

Molecular Formula

C20H13N4O2S-

Molecular Weight

373.4 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]quinolin-4-olate

InChI

InChI=1S/C20H14N4O2S/c1-11-18(15-10-16(25)12-6-2-3-7-13(12)21-15)19(26)24(23-11)20-22-14-8-4-5-9-17(14)27-20/h2-10,23H,1H3,(H,21,25)/p-1

InChI Key

VCALDCKQBWBOSD-UHFFFAOYSA-M

SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5C(=C4)[O-]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4=NC5=CC=CC=C5C(=C4)[O-]

Origin of Product

United States

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